2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester
Overview
Description
The compound “2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester” is a complex organic molecule. It contains several functional groups, including an acetoxy group, a bromo-thiophene group, a vinyl group, and an ethyl ester group attached to a benzoic acid moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the bromo-thiophene group might be introduced via a halogenation reaction, while the vinyl group could be added via an elimination or substitution reaction . The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromo-thiophene group would likely contribute to the compound’s aromaticity, while the vinyl group could potentially participate in conjugation with the benzoic acid moiety .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromo-thiophene group could undergo further halogenation or substitution reactions, while the vinyl group could participate in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo-thiophene group might increase its density and boiling point, while the ethyl ester group could potentially make it more soluble in organic solvents .Scientific Research Applications
Intermolecular Forces and Thiophene Derivatives
Thiophene derivatives, structurally related to the compound , have been investigated for their unique packing structures in the solid state, influenced by intermolecular forces and functional group effects. The study of these compounds, including those with modifications at the thiophene ring, reveals insights into π−π interactions and torsion angles affecting crystalline arrangements, applicable in designing novel materials with specific optical or electronic properties (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).
Synthesis and Isomeric Conversions
In organic synthesis, derivatives of 2-methyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which share a functional relationship with the compound of interest, are synthesized to study their tautomeric and conformational transformations. This research is crucial for the development of new pharmaceuticals and offers a pathway for creating compounds with desired biological activities (Kononov et al., 1988).
Conducting Polymers and Electrochromic Properties
The synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester and its polymerization indicates the potential of thiophene-based compounds in creating conducting polymers with significant electrochromic properties. Such materials can change color upon electrical stimulation, making them suitable for applications in smart windows, displays, and other electronic devices (Camurlu, Çırpan, & Toppare, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-acetyloxy-6-[(E)-2-(5-bromothiophen-2-yl)ethenyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4S/c1-3-21-17(20)16-12(5-4-6-14(16)22-11(2)19)7-8-13-9-10-15(18)23-13/h4-10H,3H2,1-2H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVBXPCYEHZNRK-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC(=O)C)C=CC2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=CC=C1OC(=O)C)/C=C/C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167582 | |
Record name | Ethyl 2-(acetyloxy)-6-[(1E)-2-(5-bromo-2-thienyl)ethenyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365543-05-1 | |
Record name | Ethyl 2-(acetyloxy)-6-[(1E)-2-(5-bromo-2-thienyl)ethenyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365543-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(acetyloxy)-6-[(1E)-2-(5-bromo-2-thienyl)ethenyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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